methyl 2-{[5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}butanoate
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Overview
Description
Methyl 2-{[5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}butanoate is a complex organic compound that features an indole moiety, a methoxyphenyl group, and a triazole ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-{[5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}butanoate typically involves multiple steps, starting with the preparation of the indole and triazole intermediates. The indole moiety can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions . The triazole ring can be formed through a cyclization reaction involving hydrazine derivatives and appropriate electrophiles .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-throughput synthesis techniques, automated reaction monitoring, and purification methods such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}butanoate can undergo various chemical reactions, including:
Oxidation: The indole and methoxyphenyl groups can be oxidized under strong oxidizing conditions.
Reduction: The triazole ring can be reduced to form dihydrotriazole derivatives.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like thiols and amines .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can lead to the formation of indole-2-carboxylic acid derivatives, while nucleophilic substitution at the sulfanyl group can yield various thioether derivatives .
Scientific Research Applications
Methyl 2-{[5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}butanoate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Mechanism of Action
The mechanism of action of methyl 2-{[5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}butanoate involves its interaction with various molecular targets. The indole moiety can bind to specific receptors and enzymes, modulating their activity. The triazole ring can interact with metal ions and other biomolecules, influencing cellular processes . The exact pathways and targets depend on the specific biological context and the compound’s structure .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
4-Methoxyphenyl derivatives: Compounds with similar methoxyphenyl groups used in pharmaceuticals.
Triazole-based compounds: Used in antifungal and anticancer drugs.
Uniqueness
Methyl 2-{[5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}butanoate is unique due to its combination of indole, methoxyphenyl, and triazole moieties, which confer a distinct set of chemical and biological properties .
Properties
Molecular Formula |
C22H22N4O3S |
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Molecular Weight |
422.5 g/mol |
IUPAC Name |
methyl 2-[[5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]butanoate |
InChI |
InChI=1S/C22H22N4O3S/c1-4-19(21(27)29-3)30-22-25-24-20(17-13-23-18-8-6-5-7-16(17)18)26(22)14-9-11-15(28-2)12-10-14/h5-13,19,23H,4H2,1-3H3 |
InChI Key |
GWLNNUGONSNJAS-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)OC)SC1=NN=C(N1C2=CC=C(C=C2)OC)C3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
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